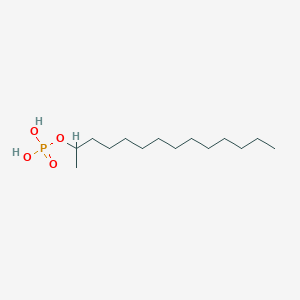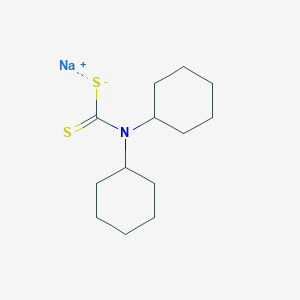
Carbamic acid, dicyclohexyldithio-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dicyclohexyldithio-, sodium salt is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a simple process and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of carbamic acid, dicyclohexyldithio-, sodium salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Carbamic acid, dicyclohexyldithio-, sodium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, it has been shown to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of carbamic acid, dicyclohexyldithio-, sodium salt is its ease of synthesis. This compound can be synthesized in a laboratory setting with ease and at a relatively low cost. In addition, it has been shown to have a wide range of therapeutic applications, making it a valuable compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types and should be used with caution in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of carbamic acid, dicyclohexyldithio-, sodium salt. One potential direction is the development of new therapeutic applications for this compound. It has been shown to have promising results in the treatment of various diseases and could potentially be used in the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for therapeutic use. Finally, the development of new synthesis methods for this compound could lead to improved yields and lower costs, making it more accessible for scientific research.
Métodos De Síntesis
Carbamic acid, dicyclohexyldithio-, sodium salt is synthesized through the reaction of carbon disulfide with sodium hydroxide and cyclohexylamine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of this compound is relatively simple and can be done in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
Carbamic acid, dicyclohexyldithio-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been used in the treatment of various infections. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
Número CAS |
16528-78-2 |
|---|---|
Fórmula molecular |
C21H24ClN3O3 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
sodium;N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C13H23NS2.Na/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,15,16);/q;+1/p-1 |
Clave InChI |
ZNULMQROJUXSKX-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
Otros números CAS |
16528-78-2 |
Sinónimos |
SODIUMDICYCLOHEXYLDITHIOCARBAMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




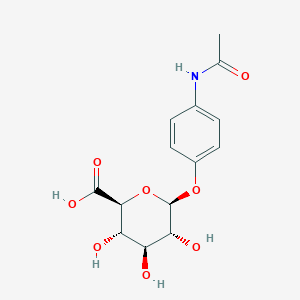
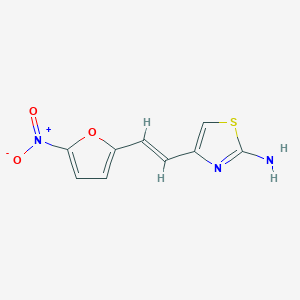

![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
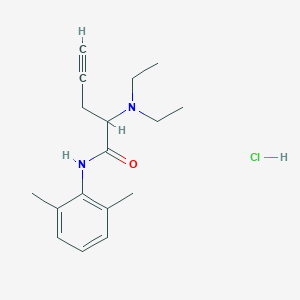
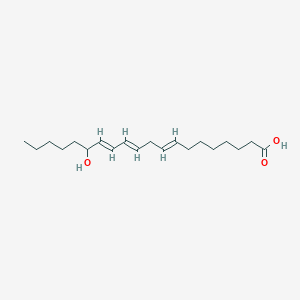
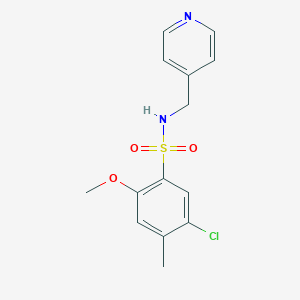

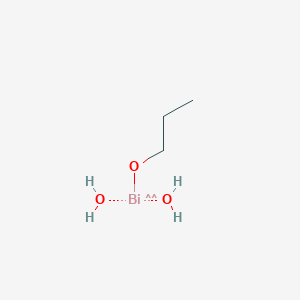
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
